N-(2,5-dibromo-4-nitrophenyl)acetamide
Overview
Description
N-(2,5-dibromo-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6Br2N2O3 and a molecular weight of 337.96 g/mol . It is characterized by the presence of bromine and nitro groups attached to a phenyl ring, along with an acetamide functional group. This compound is typically found as a yellow to brown solid and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dibromo-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the bromination of 4-nitroaniline followed by acetylation. The reaction conditions typically include the use of bromine as a brominating agent and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dibromo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing the bromine atoms.
Reduction: Formation of N-(2,5-dibromo-4-aminophenyl)acetamide.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
N-(2,5-dibromo-4-nitrophenyl)acetamide is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dibromo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dibromo-4-nitrophenyl)acetamide
- N-(2,5-diiodo-4-nitrophenyl)acetamide
- N-(2,5-dichloro-4-nitrophenyl)acetamide
Uniqueness
N-(2,5-dibromo-4-nitrophenyl)acetamide is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs with different halogens, it may exhibit distinct properties and applications .
Properties
IUPAC Name |
N-(2,5-dibromo-4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOMFYNTJKSAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462461 | |
Record name | N-(2,5-Dibromo-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-67-3 | |
Record name | 2,5-Dibromo-4-nitroacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25462-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dibromo-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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